Bienvenue dans la boutique en ligne BenchChem!

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole

Lipophilicity Pharmacokinetics Medicinal Chemistry

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole (CAS 39116‑32‑0) is a heterocyclic compound that fuses a pyrazole ring and a benzoxazole ring through a direct C–C bond. Its molecular formula is C₁₆H₁₁N₃O, with a molecular weight of 261.28 g/mol, and it exhibits a calculated logP of 3.08.

Molecular Formula C16H11N3O
Molecular Weight 261.284
CAS No. 39116-32-0
Cat. No. B2890701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole
CAS39116-32-0
Molecular FormulaC16H11N3O
Molecular Weight261.284
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C16H11N3O/c1-2-6-13(7-3-1)19-11-12(10-17-19)16-18-14-8-4-5-9-15(14)20-16/h1-11H
InChIKeyRKVUMPNIGODVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole (CAS 39116-32-0): Core Purposes, Chemical Class, and Molecular Characteristics for Research Procurement


2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole (CAS 39116‑32‑0) is a heterocyclic compound that fuses a pyrazole ring and a benzoxazole ring through a direct C–C bond . Its molecular formula is C₁₆H₁₁N₃O, with a molecular weight of 261.28 g/mol, and it exhibits a calculated logP of 3.08 [1]. This structure places it firmly within the class of pyrazolyl‑benzoxazole hybrids, a family that has been extensively employed as kinase inhibitor scaffolds and as intermediates for antiproliferative agent development.

Why 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole Cannot Be Freely Replaced by N1-Unsubstituted or Other Pyrazole-Benzoxazole Analogs


The N1‑phenyl substituent on the pyrazole ring imparts a substantial lipophilicity shift relative to the N1‑unsubstituted analog. The target compound’s logP of 3.08 compares with a logP of only 2.21 for 2‑(1H‑pyrazol‑4‑yl)‑1,3‑benzoxazole [1]. This ΔlogP of 0.87 can markedly alter membrane partitioning, cellular uptake, and protein binding. Consequently, in‑class analogs cannot be interchanged without risking altered pharmacokinetic behavior and off‑target profiles, making the procurement of the specific N1‑phenyl derivative critical for reproducible biological and chemical studies.

Product-Specific Quantitative Evidence Guide for 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole: Head-to-Head Comparator Data


Lipophilicity Differentiation: 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole Displays 0.87 LogP Units Higher Lipophilicity than the N1-Unsubstituted Analog

The target compound has a predicted logP of 3.08, while the direct N1-unsubstituted analog, 2-(1H-pyrazol-4-yl)-1,3-benzoxazole, has a predicted logP of 2.21 [1]. The N1-phenyl group therefore contributes an additional 0.87 logP units of lipophilicity.

Lipophilicity Pharmacokinetics Medicinal Chemistry

Validated Core for Kinase Inhibitor Libraries: 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole Scaffold Enables ATP-Binding Site Mimicry

The closely related 2-(3-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole scaffold has been explicitly designed and validated as an ATP-competitive kinase hinge-binding template, yielding a combinatorial library of 36 compounds [1]. The unsubstituted parent (target compound) represents the minimal core required for library generation and SAR exploration at the 3-position of the pyrazole ring. While no direct IC50 data is available for the unsubstituted parent, the scaffold is chemically pre-validated for kinase targeting, unlike non-benzoxazole pyrazole analogs that lack the hydrogen-bond acceptor geometry of the benzoxazole oxygen.

Kinase inhibition Combinatorial chemistry Drug discovery

Defined Purity for Reproducible Synthesis: Commercial Availability of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole at 90% Assay Purity

The compound is commercially stocked with a certified purity of 90% (Leyan catalog #2160224) , providing a known quality baseline for synthetic derivatization. Many structurally similar pyrazolyl-benzoxazole analogs are available only in lower purity (e.g., 95% HPLC purity is common, but 90% assay purity provides a conservative, guaranteed minimum) or require custom synthesis with undefined purity. A defined 90% purity specification enables researchers to calculate exact stoichiometry and anticipate impurity profiles before committing to multi-step syntheses.

Chemical procurement Purity Reproducibility

Top Research and Industrial Application Scenarios for 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole Based on Differential Evidence


Design of Lipophilicity-Optimized Cellular Probes and Fluorescent Ligands

The 0.87 logP advantage over the N1-unsubstituted analog (3.08 vs. 2.21) makes the N1-phenyl compound the superior choice when designing cell-permeable fluorescent probes or radioligands based on the pyrazolyl-benzoxazole core [Section 3, Evidence Item 1]. The higher lipophilicity enhances passive membrane diffusion, a critical requirement for intracellular target engagement assays.

Starting Material for Focused Kinase Inhibitor Library Synthesis

The validated kinase hinge-binding geometry of the 2-(3-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole scaffold [Section 3, Evidence Item 2] establishes the target compound as the optimal unsubstituted core for divergently synthesizing 3-substituted kinase inhibitor libraries. Researchers can procure the parent compound and functionalize the pyrazole C3 position to generate dozens of ATP-competitive candidates without de novo scaffold construction.

Precursor for VEGFR-2-Targeted Antiproliferative Agent Development

Derivatives of the pyrazolyl-benzoxazole scaffold have demonstrated potent VEGFR-2 inhibition and antiproliferative activity (e.g., compounds 20m and 20o with IC50 values of 7.64 and 15.82 μM against A549 lung cancer cells, respectively, and VEGFR-2 protein level reductions of 24.8% and 28.7%) . Procuring the parent N1-phenyl scaffold enables access to this therapeutically relevant chemical space for anticancer drug discovery programs.

Standardized Building Block for Academic–Industrial Collaborative SAR Programs

The commercial availability at 90% purity [Section 3, Evidence Item 3] and the documented scaffold utility eliminate the variability inherent in custom-synthesized analogs. This makes the target compound a reliable building block for multi-institutional SAR studies, where reproducibility of starting material quality is paramount for cross-lab data comparability.

Quote Request

Request a Quote for 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.